molecular formula C5H8ClN3O2 B2923875 3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride CAS No. 1864015-25-7

3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride

Cat. No.: B2923875
CAS No.: 1864015-25-7
M. Wt: 177.59
InChI Key: WIRFIXMVWZBYQB-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-Triazol-4-yl)propanoic acid hydrochloride (CAS 1864015-25-7) is a chemical building block containing the 1,2,3-triazole heterocycle . This compound is of significant interest in medicinal and organic chemistry for the construction of more complex molecules. The 1,2,3-triazole ring is a privileged scaffold in drug discovery due to its potential to contribute to a wide range of pharmacological activities; similar triazole-containing compounds have been studied for their bioactive properties . Furthermore, the 1,2,3-triazole moiety can serve as a bioisostere for carboxylic acids and other functional groups in the design of novel active molecules, making it a valuable template in scaffold-hopping strategies . The hydrochloride salt form enhances the compound's stability and solubility for various experimental applications. Researchers can utilize this compound as a versatile intermediate in synthesizing potential pharmaceuticals, agrochemicals, and other specialty chemicals. The specific research applications and mechanism of action for this compound are dependent on the final target molecule it is used to create. Chemical Identifiers • : 1864015-25-7 • Molecular Formula: C5H8ClN3O2 • Molecular Weight: 177.59 g/mol • SMILES: O=C(O)CCC1=CNN=N1.[H]Cl Safety Information This product is for research purposes only and is not intended for diagnostic or therapeutic use. Handle with care. Refer to the Safety Data Sheet for detailed hazard and handling information. Hazard Statements: H302-H315-H319-H335 . Please Note The specific research applications for this compound are highly dependent on the user's experimental design. The information provided is for general reference and does not constitute an endorsement for any specific use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2H-triazol-4-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c9-5(10)2-1-4-3-6-8-7-4;/h3H,1-2H2,(H,9,10)(H,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRFIXMVWZBYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864015-25-7
Record name 3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The general reaction scheme is as follows:

    Preparation of Azide: The starting material, an alkyl halide, is converted to an azide using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) to form the triazole ring.

    Hydrolysis and Acidification: The resulting triazole compound is hydrolyzed and acidified to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and drug development. This compound features a propanoic acid backbone and a 1,2,3-triazole ring, which can enhance its pharmacological properties.

General Information

  • CAS Number: 1864015-25-7
  • Molecular Formula: C5H8ClN3O2

Synthesis and Characterization

While the search results do not provide a detailed synthesis of this compound, they do mention methods for synthesizing related triazole compounds. These include Click chemistry, Sonogashira coupling, and the Mannich reaction. Click chemistry involves reacting an alkyne with an azide group to form a triazole ring. Sonogashira coupling involves reacting an alkyne with an aryl or vinyl halide to create a carbon-carbon triple bond. The Mannich reaction involves reacting formaldehyde, a primary amine, and a ketone to form a β-amino carbonyl compound.

Potential Applications in Scientific Experiments

This compound and its derivatives have potential applications in diverse scientific experiments:

  • Medicinal Chemistry: Triazole-containing compounds exhibit significant biological activities, making them interesting for drug development.
  • Antidiabetic Agents: Hybrid 1H-1,2,3-triazole derivatives have been studied as potential antidiabetic agents .
  • Radiotracer Studies: Radioisotopes can be created by exposing a sample to a stream of neutrons, which can then be measured using sensitive counting equipment .

Related Compounds

Other related triazole compounds and their applications include:

  • 2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride: This compound is studied for its potential biological activities and applications in medicinal chemistry.
  • 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid: Contains a different triazole isomer and exhibits different biological properties due to structural variations.
  • 5-Amino-1H-[1,2,4]triazole: Primarily studied for its role in plant growth regulation.
  • 2-Amino-[1,2,4]triazole: Known for its herbicidal properties.
  • 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride: This compound has a molecular weight of 193.59 g/mol and the molecular formula C5H8ClN3O3 .
  • 3-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid hydrochloride: Is intended for research purposes and not designed for human therapeutic applications or veterinary use.

Limitations and Future Directions

Further research is needed to fully understand the applications of this compound. This includes:

  • Interaction studies to understand how it interacts with biological systems.
  • Exploration of its potential research uses.
  • Evaluation of its safety and toxicity.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride depends on its specific application. In medicinal chemistry, the triazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of the target proteins and lead to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Triazole-Substituted Propanoic Acid Derivatives

3-(1H-1,2,3-Triazol-1-yl)propanoic Acid Hydrochloride (CAS: 1803604-38-7)
  • Structural Difference : The triazole ring is substituted at the 1-position instead of the 4-position.
  • For example, 1-substituted triazoles may exhibit different binding affinities in enzyme inhibition compared to 4-substituted analogs .
4-(1H-1,2,3-Triazol-1-yl)butanoic Acid Hydrochloride
  • Structural Difference: A butanoic acid chain (four-carbon backbone) replaces the propanoic acid (three-carbon backbone).
  • Impact : The extended carbon chain increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. This modification is critical in drug design for optimizing pharmacokinetics .

Heterocyclic Core Modifications

3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic Acid Hydrochloride (CAS: 1332530-24-1)
  • Structural Difference : The triazole ring is replaced with a thiazole core.
  • Impact: Thiazoles are sulfur-containing heterocycles known for diverse pharmacological activities (e.g., antimicrobial, anticancer). The chloro-substituted phenyl group introduces steric bulk and electron-withdrawing effects, which may enhance target specificity but also increase toxicity risks .

Functional Group Variations

2-Amino-3-(1H-1,2,3-Triazol-5-ylsulfanyl)propanoic Acid
  • Structural Difference: A sulfanyl (-S-) group replaces the propanoic acid chain.
  • This modification could make the compound suitable for catalytic or antioxidant applications .

Physicochemical and Hazard Profile Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Hazards
3-(1H-1,2,3-Triazol-4-yl)propanoic acid HCl 1864015-25-7 C₅H₈ClN₃O₂ 177.59 H302, H315, H319, H335
3-(1H-1,2,3-Triazol-1-yl)propanoic acid HCl 1803604-38-7 C₅H₈ClN₃O₂ 177.59 Data not available
4-(1H-1,2,3-Triazol-1-yl)butanoic acid HCl Not available C₆H₁₀ClN₃O₂ ~191.62 (estimated) Not reported
3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid HCl 1332530-24-1 C₁₂H₁₁Cl₂NO₂S 304.19 Irritant (GHS class)

Biological Activity

3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. The triazole ring structure is known for its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its effects on inflammation, antimicrobial properties, and potential therapeutic applications.

Structural Information

  • Molecular Formula : C5_5H8_8ClN3_3O2_2
  • Molecular Weight : 177.59 g/mol
  • SMILES : Cl.OC(=O)CC(C1=NNN=C1)C(=O)O
  • InChIKey : JYKLORHRQMBGDN-UHFFFAOYSA-N

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. In a study involving peripheral blood mononuclear cells (PBMCs), this compound was shown to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ. Specifically, at a concentration of 100 µg/mL, it inhibited the release of TNF-α by approximately 44-79% in stimulated PBMC cultures .

Table 1: Cytokine Release Inhibition by Triazole Derivatives

CompoundTNF-α Reduction (%)IFN-γ Reduction (%)IL-10 Increase (%)
3a796810
3c606515
3e447920

Antimicrobial Activity

The antimicrobial potential of the triazole derivatives has also been investigated. The compound demonstrated activity against both Gram-positive and Gram-negative bacterial strains. However, its antibacterial efficacy was noted to be lower compared to other triazole derivatives substituted with more reactive groups .

Case Studies

In one notable case study involving the assessment of various triazole derivatives, including this compound, researchers evaluated their cytotoxicity and immunomodulatory effects in human cell lines. The results indicated that while these compounds exhibited low toxicity (cell viability remained above 90%), they effectively modulated immune responses by altering cytokine production .

The biological activity of triazole compounds is often attributed to their ability to form non-covalent interactions with enzymes and receptors in biological systems. The presence of the triazole ring facilitates these interactions, leading to significant pharmacological effects. For instance, the reduction in cytokine levels suggests that these compounds may inhibit pathways involved in inflammatory responses.

Q & A

Q. What are the preferred synthetic routes for 3-(1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form the 1,2,3-triazole core . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or water), and temperature (60–80°C). Post-functionalization of the triazole with propanoic acid derivatives is achieved through hydrolysis or alkylation, followed by HCl salt formation. Yields vary significantly (40–85%) depending on the purity of intermediates and reaction time .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify the triazole proton (δ 7.8–8.2 ppm) and carboxylic acid protons (broad δ 12–13 ppm). 1H^1H-1H^1H COSY and HSQC resolve overlapping signals in the propanoic acid chain .
  • IR : Stretching vibrations for the carboxylic acid (2500–3300 cm1^{-1}) and triazole ring (1450–1600 cm1^{-1}) confirm functional groups.
  • XRD : Single-crystal X-ray diffraction (using SHELX software) resolves regiochemistry and salt formation .

Q. What are common impurities in this compound, and how are they mitigated?

Major impurities include unreacted azide/alkyne precursors, regioisomeric triazoles (1,4- vs. 1,5-substituted), and residual solvents. Purification involves sequential chromatography (silica gel or reverse-phase HPLC) and recrystallization from ethanol/HCl .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of 3-(1H-1,2,3-triazol-4-yl)propanoic acid derivatives?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) of the triazole ring, which influence binding to biological targets like enzymes or receptors. Molecular docking (AutoDock Vina) models interactions with active sites, prioritizing derivatives for synthesis .

Q. What strategies resolve contradictions in crystallographic data for triazole-containing compounds?

Discrepancies in XRD refinement (e.g., disorder in the triazole ring) are addressed using SHELXL’s restraints (DFIX, SIMU) and twin refinement for non-merohedral twinning. High-resolution data (>1.0 Å) and anisotropic displacement parameters improve model accuracy .

Q. How do solvent effects and pH influence the compound’s stability in biological assays?

The carboxylic acid group undergoes pH-dependent deprotonation (pKa ~4.5), affecting solubility and membrane permeability. Stability studies in PBS (pH 7.4) and DMEM reveal hydrolysis of the triazole ring under prolonged UV exposure (>48 hours). Buffering at pH 5–6 or lyophilization improves shelf life .

Q. What advanced NMR techniques distinguish regioisomers in triazole derivatives?

15N^{15}N-HMBC identifies nitrogen connectivity in 1,4- vs. 1,5-triazoles. 1H^{1}H-15N^{15}N HSQC spectra differentiate chemical shifts for N1 (δ 180–200 ppm) and N2 (δ 150–170 ppm). Dynamic NMR (VT-NMR) monitors tautomerism in DMSO-d6 .

Q. How can synthetic by-products inform reaction mechanism studies?

By-products like dimeric triazoles or uncyclized intermediates are analyzed via LC-MS/MS. Kinetic studies (monitored by in situ IR) reveal rate-limiting steps (e.g., azide formation vs. cycloaddition). Competing pathways are mapped using Eyring plots to optimize activation energy .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 210–225°C)?

Variations arise from polymorphic forms (α vs. β crystalline phases) and hydration states. Differential Scanning Calorimetry (DSC) and PXRD distinguish polymorphs. Anhydrous forms typically melt at higher temperatures (>220°C) .

Q. How to reconcile conflicting solubility data in polar vs. non-polar solvents?

The hydrochloride salt enhances water solubility (>50 mg/mL) but reduces solubility in DCM or ethyl acetate. Freebase conversion (via neutralization with NaHCO3) reverses this trend. Solubility parameters (Hansen solubility spheres) guide solvent selection for formulation .

Methodological Tables

Table 1. Key Synthetic Parameters for CuAAC Reaction

ParameterOptimal RangeImpact on Yield
Cu(I) Catalyst5–10 mol%Maximizes cycloaddition
SolventDMF:H2O (3:1)Balances polarity
Temperature70°CReduces side reactions
Reaction Time12–18 hoursEnsures completion

Table 2. XRD Refinement Metrics for Triazole Derivatives

MetricTarget ValueSHELXL Command
R1 (I > 2σ)<0.05L.S. 10
wR2<0.10WGHT 0.1
Flack Parameter0.00(5)TWIN 0.5

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